molecular formula C10H18O3 B075134 Isovaleric anhydride CAS No. 1468-39-9

Isovaleric anhydride

Cat. No. B075134
CAS RN: 1468-39-9
M. Wt: 186.25 g/mol
InChI Key: FREZLSIGWNCSOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isovaleric anhydride involves chemical reactions that are critical in organic synthesis. While specific studies on isovaleric anhydride synthesis are scarce, analogous processes can be observed in the synthesis of related compounds. For instance, the synthesis of citric acid anhydride from acetic anhydride and citric acid under optimized conditions reveals insights into anhydride synthesis techniques that could be analogous to isovaleric anhydride synthesis (Ding Li-ming, 2006).

Molecular Structure Analysis

Molecular structure analysis of anhydrides reveals significant insights into their chemical behavior. The nonplanar conformation of the anhydride moiety, as observed in [α-(Phthalimido)isobutyric] anhydride, highlights the structural diversity and complexity of anhydrides (G. Valle, C. Toniolo, G. Jung, 1986). Such analyses are crucial for understanding the reactivity and synthesis pathways of isovaleric anhydride.

Chemical Reactions and Properties

Isovaleric anhydride, like other anhydrides, participates in various chemical reactions, serving as a reagent in acylation and esterification processes. The reaction of acetic anhydride with isonitriles, catalyzed by trifluoroacetic anhydride, to form isocyanates showcases the type of chemical transformations that anhydrides, including isovaleric anhydride, might undergo (H. Le, B. Ganem, 2011).

Physical Properties Analysis

The physical properties of isovaleric anhydride, such as melting points, boiling points, and solubility, are influenced by its molecular structure. Studies on acetic anhydride provide a basis for understanding these properties, as acetic anhydride's crystal and molecular structure at low temperatures has been well-documented (R. W. Seidel, R. Goddard, Nils Nöthling, C. Lehmann, 2016). These insights into acetic anhydride can be extrapolated to isovaleric anhydride, given their chemical similarities.

Chemical Properties Analysis

The chemical properties of isovaleric anhydride, such as reactivity towards nucleophiles, stability under various conditions, and participation in condensation reactions, are crucial for its application in organic synthesis. The formation of mixed anhydrides and their reaction with alcohols under catalytic conditions to produce esters, as demonstrated in studies on isoamyl isovalerate synthesis, highlight the versatile chemical properties of anhydrides (G. Chowdary, M. N. Ramesh, S. Prapulla, 2000).

Scientific Research Applications

  • Isovaleric Acidemia and L-carnitine Therapy : Isovaleric acidemia, caused by isovaleryl-coenzyme A dehydrogenase deficiency, is associated with a marked reduction of free carnitine. Research has shown that L-carnitine therapy can effectively remove isovaleryl-coenzyme A in the form of isovalerylcarnitine, proving effective in preventing hospitalizations in patients with this genetic disorder (Roe et al., 1984).

  • Response of Enhanced Biological Phosphorus Removal Biomass to Organic Substrates : Isovaleric acid has been studied for its impact on biological phosphorus removal. The research found that isovaleric acid is one of the most efficient substrates for this process, hinting at its potential application in wastewater treatment (Hood & Randall, 2001).

  • Isovaleric Acidemia and Isovaleryl-CoA Dehydrogenase Deficiency : A study developed methods to assay isovaleryl-CoA and butyryl-CoA dehydrogenases and found a specific deficiency of isovaleryl-CoA dehydrogenase activity in patients with isovaleric acidemia (Rhead & Tanaka, 1980).

  • Isovaleric Acidemia Neonatal Death and Diagnostic Challenges

    : A fatal case in a newborn was associated with isovaleric acidemia, a rare condition resulting in metabolic acidosis and neurological impairment. This study highlights the importance of early diagnosis and management of this metabolic disorder (Newman et al., 1967).

  • Isovaleric Acidemia in a 5-Year-Old Boy : This case report discusses isovaleric acidemia in a young boy, providing insights into the clinical presentation and diagnostic process of this genetic disorder (Haque et al., 2019).

Safety And Hazards

Isovaleric anhydride can cause severe skin burns and eye damage . It is a combustible liquid . Containers may explode when heated . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-methylbutanoyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZLSIGWNCSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870878
Record name 3-Methylbutanoic anhydride
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isovaleric anhydride

CAS RN

1468-39-9
Record name Isovaleric anhydride
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Record name Isovaleric anhydride
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Record name Butanoic acid, 3-methyl-, 1,1'-anhydride
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Record name 3-Methylbutanoic anhydride
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Record name Isovaleric anhydride
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Record name ISOVALERIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
JJ Kaylor, JM Risley - Carbohydrate Research, 2001 - Elsevier
… Attempted synthesis of isovaleric anhydride using (1) 1:1 thionyl chloride–acetyl chloride 5 gave the acetic isovaleric mixed anhydride and (2) thionyl chloride gave no anhydride. …
Number of citations: 7 www.sciencedirect.com
CD Hurd, MF Dull - Journal of the American Chemical Society, 1932 - ACS Publications
… Such anhydrides as acetic propionic anhydride or acetic isovaleric anhydride are sufficiently stable to be distilled under diminished pressure, but thetendency of mixed anhydrides to …
Number of citations: 48 pubs.acs.org
HE Burger, BV*, Garbers, CF**, Spies, HSC … - South African Journal …, 1975 - journals.co.za
… Summary Methyl perillate reacts with isovaleric anhydride in the presence of a Lewis acid to yield dehydrojuvabiones viz methyl 4~(4-oxo-6-methylhept-l-en-2-yl)-3,4,5,6-…
Number of citations: 0 journals.co.za
CB Fischer, S Xu, H Zipse - Chemistry–A European Journal, 2006 - Wiley Online Library
… , 1‐phenylethanol, cyclohexanol, and 1‐methyl‐1‐phenylethanol) with a selection of anhydrides (acetic anyhydride, propionic anhydride, isobutyric anhydride, isovaleric anhydride, and …
J Böeseken, PE Verkade - KNAW, Proceedings, 1914 - dwc.knaw.nl
… In the case of the isovaleric anhydride we have met with very great difficulties i tbe solubihty of this substance in water is exceedingly small so that we eould not get sohltions eonta.ining …
Number of citations: 2 dwc.knaw.nl
PA Finan, GA Fothergill - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… When isovaleric anhydride was … of isovaleric anhydride gave a 30:/, yield of ketone. 3-Methylfuran and isovaleryl chloride failed to give a ketonic product but use of isovaleric anhydride …
Number of citations: 14 pubs.rsc.org
AH Gotthelf - Journal of the American Chemical Society, 1901 - ACS Publications
… Isovaleronitrile and isovaleric anhydride. The addition of anhydride was found to greatly increase the yield in every instance. The reaction probably taking place under these conditions …
Number of citations: 12 pubs.acs.org
G Chladek, J Żmudzki, J Kasperski - Materials, 2014 - mdpi.com
… )-4-(1-oxopropyl) phenol, diphenyl ether, and isovaleric anhydride. In these studies, more chemicals … In the SLTSDL materials examined in those studies, isovaleric anhydride, dodecyl …
Number of citations: 99 www.mdpi.com
SS Ahmad, T Akhtar, S Malik, SI Haider… - Collection of …, 1986 - cccc.uochb.cas.cz
… In order to overcome this, a more convenient method was worked out for the acylation of these bases with isobutyric anhydride and isovaleric anhydride, a~ld as a result following …
Number of citations: 4 cccc.uochb.cas.cz
M Verzele, H De Pooter… - Bulletin des Sociétés …, 1969 - Wiley Online Library
… The isovaleryl chain was introduced in VI by boron trifluoride catalyzed acylation with isovaleric anhydride, under formation of 5-isovaleryl-3,3-dimethyl1,2,4-~yclopentanetrione (VIII), a …
Number of citations: 4 onlinelibrary.wiley.com

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